molecular formula C6H9BF3K B7889198 potassium;trifluoro(hex-1-ynyl)boranuide

potassium;trifluoro(hex-1-ynyl)boranuide

Cat. No.: B7889198
M. Wt: 188.04 g/mol
InChI Key: MGIWEDIHUKYZIG-UHFFFAOYSA-N
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Description

The compound with the identifier “potassium;trifluoro(hex-1-ynyl)boranuide” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

potassium;trifluoro(hex-1-ynyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIWEDIHUKYZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C#CCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C#CCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Boronic Acid Conversion75–8595–98Simple, scalableHF byproduct removal challenges
Fluoride Acidulation60–7085–90Cost-effective, industrial applicabilityCorrosive reagents, moderate yields
Organometallic Synthesis90–9598–99High purity, minimal byproductsExpensive, moisture-sensitive steps

Chemical Reactions Analysis

potassium;trifluoro(hex-1-ynyl)boranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

Organic Synthesis

Potassium trifluoro(hex-1-ynyl)boranuide serves as a crucial reagent in several organic synthesis reactions, particularly in the formation of carbon-carbon bonds through coupling reactions. Its unique trifluoroborate structure enhances reactivity and selectivity.

Key Reactions :

  • Suzuki-Miyaura Coupling : This compound is often employed in Suzuki-Miyaura reactions to couple aryl halides with alkyne derivatives, forming biaryl compounds.
  • Alkynylation Reactions : The presence of the alkyne functionality allows for specific alkynylation reactions that are not possible with other boron derivatives.
Reaction TypeDescription
Suzuki-Miyaura CouplingForms carbon-carbon bonds between aryl halides and alkynes
AlkynylationAllows for the introduction of alkynyl groups into various substrates

Medicinal Chemistry

Research indicates that potassium trifluoro(hex-1-ynyl)boranuide can be utilized in the synthesis of potential pharmaceutical compounds. Its ability to form stable intermediates makes it a valuable tool in drug discovery and development.

Case Study Example :

  • A study explored the synthesis of novel anti-cancer agents using potassium trifluoro(hex-1-ynyl)boranuide as a key intermediate. The resulting compounds exhibited promising activity against cancer cell lines, indicating potential therapeutic applications.

Material Science

In material science, this compound is used to develop new materials with unique properties. Its reactivity allows for the modification of polymeric materials, enhancing their mechanical and thermal properties.

Application AreaExamples of Use
Polymer ModificationEnhances properties of polymers through functionalization
Development of Advanced MaterialsUsed in creating composites with improved performance characteristics

Mechanism of Action

The mechanism of action of potassium;trifluoro(hex-1-ynyl)boranuide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.

Comparison with Similar Compounds

potassium;trifluoro(hex-1-ynyl)boranuide can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or functional groupsSome similar compounds may include CID 2244 (aspirin) and CID 5161 (salicylsalicylic acid), which share certain structural similarities but differ in their specific properties and applications .

Q & A

Q. What are the key considerations for synthesizing potassium trifluoro(hex-1-ynyl)boranuide with high purity?

Synthesis requires precise control of reaction conditions to avoid side reactions. For example, outlines a procedure starting from potassium trifluoro(3-hydroxyhex-1-yn-1-yl)borate (24), where column chromatography and NMR monitoring (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}, 11B^{11}\text{B}) are critical for purity assessment. Key steps include:

  • Use of anhydrous solvents and inert atmospheres to prevent hydrolysis.
  • Monitoring reaction progress via thin-layer chromatography (TLC) to isolate intermediates.
  • Final purification via recrystallization or column chromatography to remove residual salts or unreacted precursors.

Q. How can researchers characterize the structural integrity of potassium trifluoro(hex-1-ynyl)boranuide?

Multinuclear NMR spectroscopy is essential:

  • 19F^{19}\text{F} NMR detects trifluoroborate signals (e.g., δ -136.4 ppm, split due to coupling with boron) .
  • 11B^{11}\text{B} NMR confirms the trifluoroborate moiety (δ -1.8 ppm, quartet) .
  • 1H^{1}\text{H} NMR verifies the hex-1-ynyl chain (e.g., δ 2.40 ppm for CH2_2 groups) .
    X-ray crystallography or high-resolution mass spectrometry (HRMS) may supplement these data if crystals are obtainable.

Q. What safety protocols are recommended for handling this compound?

While direct safety data for this specific compound are limited, (for a related boranuide) advises:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store in a dry, inert environment (e.g., argon-filled desiccator) to prevent decomposition.

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during characterization?

Discrepancies in NMR or MS data may arise from impurities or isomerization. For example:

  • Dynamic effects in 19F^{19}\text{F} NMR : Variable splitting patterns could indicate fluxional behavior or solvent interactions .
  • Isomerization : The hex-1-ynyl group may undergo alkyne-allene rearrangement under acidic/basic conditions, requiring pH control during analysis.
    Cross-validate with computational methods (DFT calculations for expected 19F^{19}\text{F} chemical shifts) and repeat experiments under controlled conditions.

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boranuide?

and 11 highlight methodologies for analogous trifluoroborates:

  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) at 0.5–2 mol% loading.
  • Base choice : Cs2_2CO3_3 or K3_3PO4_4 in THF/H2_2O mixtures (3:1 v/v).
  • Temperature : Reactions typically proceed at 60–80°C for 12–24 hours.
  • Substrate scope : Electron-deficient aryl chlorides show higher yields than heteroaromatics (e.g., 73% yield for ketone derivatives in ).

Q. How does the hex-1-ynyl substituent influence reactivity compared to other boranuides?

The terminal alkyne group in hex-1-ynyl enhances:

  • Electrophilicity : Facilitates nucleophilic additions in cross-coupling.
  • Steric effects : Linear geometry improves accessibility to catalytic sites vs. bulky aryl substituents.
    Contrast this with cyclohexyl or thiophenyl analogs ( , 11 ), where steric hindrance or electronic effects reduce coupling efficiency.

Q. What are the challenges in determining solubility and stability in aqueous/organic media?

notes missing solubility data for similar boranuides. To address this:

  • Conduct gravimetric analysis by saturating solvents (e.g., DMSO, acetone, H2_2O) and filtering undissolved material.
  • Monitor stability via 19F^{19}\text{F} NMR over 24–72 hours in different solvents. For example, acetone-d6_6 is preferred over D2_2O due to hydrolysis risks .

Methodological Considerations

Q. How to design experiments for studying reaction intermediates?

  • In-situ NMR : Track boron-fluorine coupling changes during reactions.
  • Quenching studies : Use deuterated methanol to trap intermediates for MS analysis.
  • Computational modeling : Map potential energy surfaces for alkyne insertion steps using Gaussian or ORCA software.

Q. How to address low yields in scaled-up syntheses?

  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity (e.g., achieved 73% yield under microwave conditions).
  • Flow chemistry : Minimizes decomposition by maintaining precise temperature control.

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